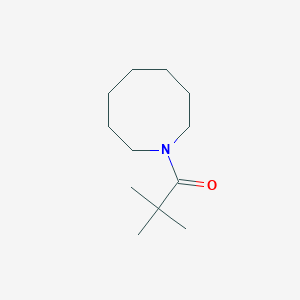
1-(Azocan-1-yl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
1-(Azocan-1-yl)-2,2-dimethylpropan-1-one, also known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMP is a ketone derivative that contains a nitrogen atom in its heterocyclic ring, making it an important building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Magnetic Properties and Structural Analysis : The synthesis of compounds like 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one has been crucial in studying the magnetic properties and structures of various chemical compounds. For example, studies on manganese(III) chains demonstrate antiferromagnetic interactions and spin canting at low temperatures, aided by the analysis of such compounds (Song et al., 2014).
Catalysis in Asymmetric Reactions : Derivatives of this compound have been used as organocatalysts in asymmetric Michael addition reactions, showing good to high yield and excellent enantioselectivities. This has implications for the synthesis of chiral compounds (Cui Yan-fang, 2008).
Biological Activity : Certain derivatives have shown potential in biological applications. For instance, studies on 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one suggest possible biological interest due to its core structure exhibiting aldose reductase inhibitory potential (Demopoulos et al., 2003).
Fragrance Industry : Some related compounds, such as 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, have been reviewed for toxicologic and dermatologic properties as fragrance ingredients. These studies provide a comprehensive understanding of the safety and application of such compounds in the fragrance industry (Scognamiglio et al., 2013).
Synthesis and Characterization of Complexes : The synthesis and characterization of vanadyl complexes with Schiff base ligands derived from 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one have provided insights into their electrochemical and thermal properties. This has implications for materials science and coordination chemistry (Mohammadi & Rastegari, 2012).
Hydrogen Bonding Studies : The study of hydrogen bonding in derivatives, such as in 1-ferrocenyl-2,2-dimethylpropan-1-ol, provides valuable information on molecular interactions and crystallography, which is critical in the field of medicinal chemistry (Li et al., 1994).
Eigenschaften
IUPAC Name |
1-(azocan-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)11(14)13-9-7-5-4-6-8-10-13/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWSKQXSDRGGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azocan-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)


![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)

![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)